

Exploratory Studies on N-Substituted Sulfonamides: A Technical Guide

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Compound of Interest

Compound Name: 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Cat. No.: B195563

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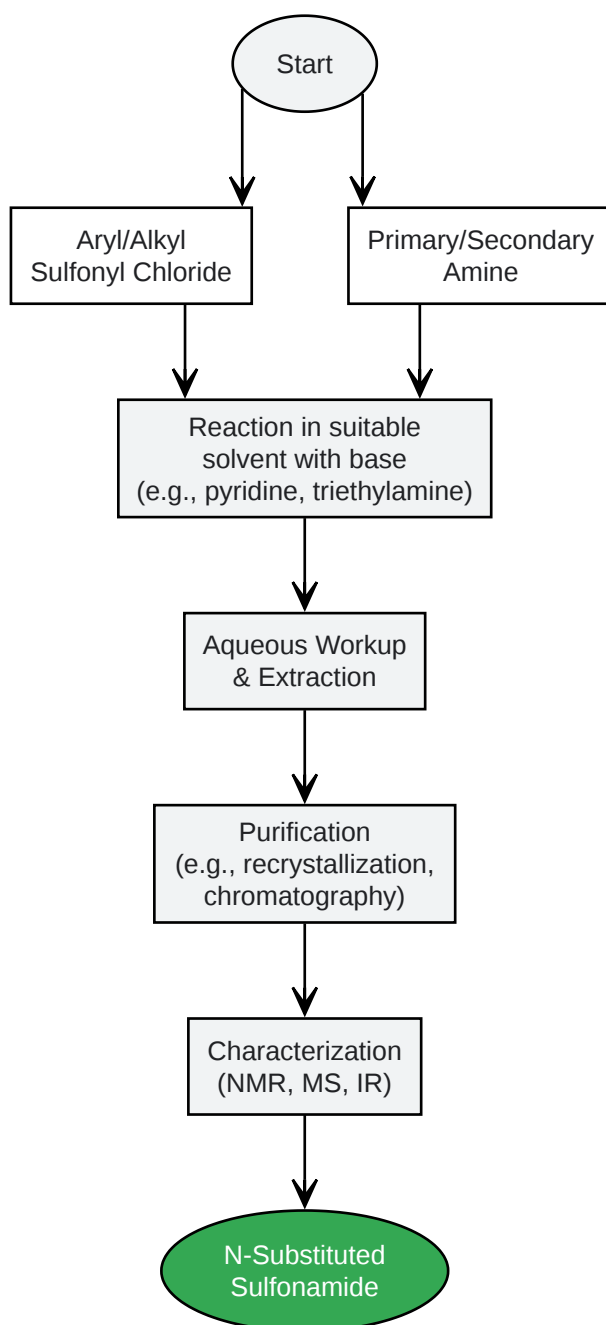
Introduction

N-substituted sulfonamides are a prominent class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.^[1] The sulfonamide moiety (-SO₂NHR) is a key pharmacophore found in numerous therapeutic agents, including antibacterial, anticancer, antiviral, and anti-inflammatory drugs.^{[1][2]} The versatility of the sulfonamide scaffold allows for strategic structural modifications, particularly at the nitrogen atom, to modulate potency, selectivity, and pharmacokinetic properties.^{[3][4]} This guide provides an in-depth overview of exploratory studies on N-substituted sulfonamides, focusing on their synthesis, anticancer, and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Synthesis of N-Substituted Sulfonamides

The primary synthetic route to N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.^[3] This straightforward and efficient method allows for the generation of a diverse library of sulfonamide derivatives.^[3]

A general workflow for the synthesis of N-substituted sulfonamides is depicted below.



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General Synthetic Workflow for N-Substituted Sulfonamides.

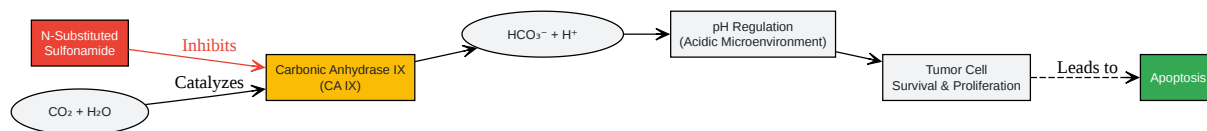
Anticancer Activity

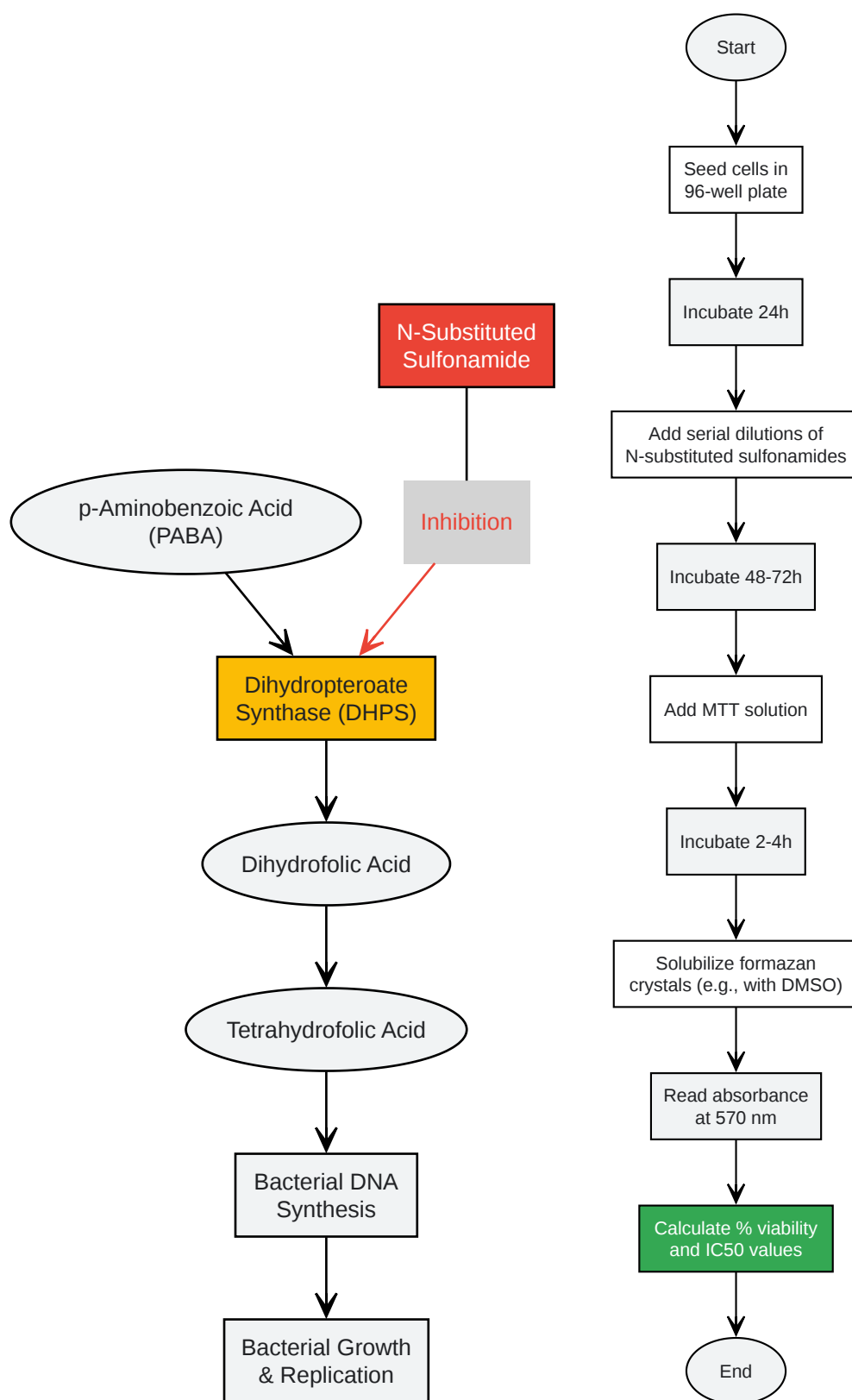
N-substituted sulfonamides have emerged as a promising class of anticancer agents.[5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling

pathways crucial for tumor growth and proliferation, such as carbonic anhydrases (CAs) and receptor tyrosine kinases (e.g., VEGFR-2).[5]

Mechanism of Action: Carbonic Anhydrase Inhibition

Many solid tumors exhibit hypoxia, leading to the overexpression of certain carbonic anhydrase isoforms, particularly CA IX and CA XII. These enzymes play a critical role in maintaining the pH of the tumor microenvironment, which is essential for tumor cell survival and proliferation. N-substituted sulfonamides can act as potent inhibitors of these CAs, disrupting pH regulation and leading to apoptosis of cancer cells.





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